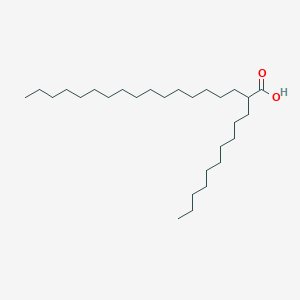
2-Decyloctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decyloctadecanoic acid is a long-chain carboxylic acid with the molecular formula C28H56O2 It is a derivative of octadecanoic acid (stearic acid) with a decyl group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 2-Decyloctadecanoic acid can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable ester or acid chloride to form the desired carboxylic acid.
Oxidation of Alcohols: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: This process involves the hydrogenation of unsaturated fatty acids or esters in the presence of a catalyst to produce the desired saturated carboxylic acid.
Fractional Distillation: This technique is used to purify the compound by separating it from other components based on differences in boiling points.
化学反应分析
Types of Reactions: 2-Decyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: 2-Decyloctadecanol
Substitution: 2-Decyloctadecanoyl chloride
科学研究应用
2-Decyloctadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 2-Decyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Membrane Interaction: It can interact with cell membranes, altering their fluidity and permeability.
Signal Transduction: The compound may influence cellular signaling pathways by modulating the activity of receptors and other signaling molecules.
相似化合物的比较
2-Decyloctadecanoic acid can be compared with other similar long-chain carboxylic acids, such as:
Stearic Acid (Octadecanoic Acid): Both compounds have similar structural features, but this compound has an additional decyl group, which imparts unique properties.
Palmitic Acid (Hexadecanoic Acid): This compound has a shorter carbon chain compared to this compound, resulting in different physical and chemical properties.
Arachidic Acid (Eicosanoic Acid): With a longer carbon chain, arachidic acid has higher melting and boiling points compared to this compound.
属性
CAS 编号 |
89547-14-8 |
|---|---|
分子式 |
C28H56O2 |
分子量 |
424.7 g/mol |
IUPAC 名称 |
2-decyloctadecanoic acid |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-27(28(29)30)25-23-21-19-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,29,30) |
InChI 键 |
IIUKYVDDRJWLJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


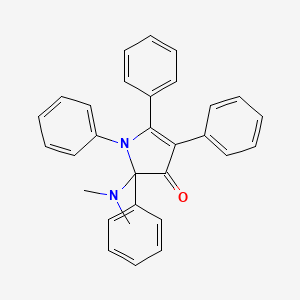
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)

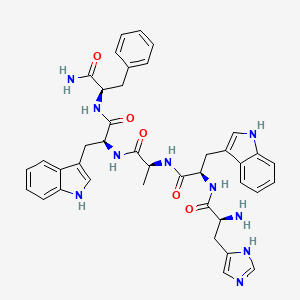
![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
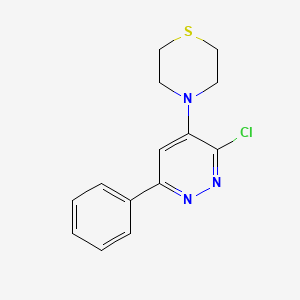
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
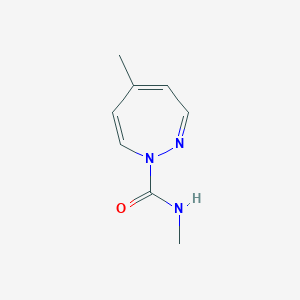
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
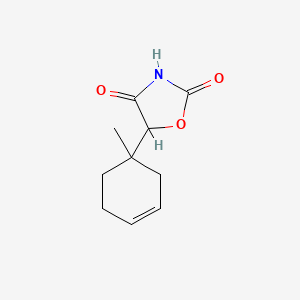
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)

